molecular formula C14H9Cl2NO4S2 B13056055 [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate

Cat. No.: B13056055
M. Wt: 390.3 g/mol
InChI Key: ZUUSDJKOSYOAAA-SFQUDFHCSA-N
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Description

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thieno[2,3-b]thiopyran ring system, which is fused with a benzoate moiety. The compound’s structure includes multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]thiopyran ring system, followed by the introduction of the benzoate group. Common reagents used in these reactions include sulfur-containing compounds, chlorinating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by other nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate can be compared with other similar compounds, such as:

    [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino cyclopropanecarboxylate: This compound has a similar thieno[2,3-b]thiopyran ring system but differs in the attached functional groups.

    [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino 2,6-difluorobenzoate: This compound also shares the thieno[2,3-b]thiopyran core but has different substituents on the benzoate group.

Properties

Molecular Formula

C14H9Cl2NO4S2

Molecular Weight

390.3 g/mol

IUPAC Name

[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3,4-dichlorobenzoate

InChI

InChI=1S/C14H9Cl2NO4S2/c15-10-2-1-8(7-11(10)16)13(18)21-17-12-3-5-22-14-9(12)4-6-23(14,19)20/h1-3,5,7H,4,6H2/b17-12+

InChI Key

ZUUSDJKOSYOAAA-SFQUDFHCSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=C1/C(=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl)/C=CS2

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=NOC(=O)C3=CC(=C(C=C3)Cl)Cl)C=CS2

Origin of Product

United States

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